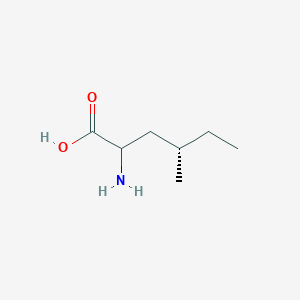

(2RS,4S)-2-amino-4-methyl hexanoic acid

Description

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

(4S)-2-amino-4-methylhexanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-3-5(2)4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6?/m0/s1 |

InChI Key |

MBZXSJWDBIIBLL-ZBHICJROSA-N |

Isomeric SMILES |

CC[C@H](C)CC(C(=O)O)N |

Canonical SMILES |

CCC(C)CC(C(=O)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

The compound’s structural uniqueness lies in its combination of amino and carboxylic acid functional groups with a 4-methyl branch. Key analogues include:

- 4-Methylhexanoic Acid (C₇H₁₄O₂): Lacks the amino group but shares the 4-methyl branch. Used in antibacterial peptide conjugates, where branching enhances membrane interaction .

- (2R,4S)-2,4-Dimethylhexanoic Acid (C₈H₁₆O₂): Features an additional methyl group at position 2. Synthesized via stereoselective alkylation, highlighting methodologies relevant to the target compound’s synthesis .

- Leucine (C₆H₁₃NO₂): A proteinogenic amino acid with a 4-methyl branch but shorter chain. Demonstrates the importance of methyl positioning in biological activity (e.g., protein synthesis).

2.2 Physicochemical Properties

However, the racemic 2-amino configuration may complicate crystallization or biological interactions.

Q & A

Q. What are the optimal synthetic routes for (2RS,4S)-2-amino-4-methyl hexanoic acid, and how can stereochemical purity be ensured?

Synthesis typically involves multi-step strategies, including:

- Chiral auxiliary methods : Use of (S)- or (R)-configured precursors to control the 4S stereocenter. For example, Evans oxazolidinones can direct asymmetric alkylation .

- Protection-deprotection sequences : Temporary protection of the amino group (e.g., with Boc or Fmoc) to prevent side reactions during methyl group introduction at C4 .

- Resolution techniques : Racemic mixtures (2RS) may require chiral chromatography (e.g., using cellulose-based CSPs) or enzymatic resolution to isolate enantiomers .

| Key Step | Reagents/Conditions | Purpose |

|---|---|---|

| Amino protection | Boc₂O, DMAP, DCM | Prevents undesired nucleophilic reactions |

| Methylation at C4 | MeI, LDA, THF (-78°C) | Introduces methyl group stereoselectively |

| Deprotection | TFA/DCM (1:1) | Cleaves Boc group for final product |

Q. How can the structure of this compound be rigorously characterized?

Q. What biological assays are suitable for evaluating its potential as a DPP-IV inhibitor?

Q. How should researchers handle stability challenges during storage?

Q. What role does the 4S methyl group play in its physicochemical properties?

- Lipophilicity : The methyl group increases logP by ~0.5 units compared to unmethylated analogs, enhancing membrane permeability (measured via PAMPA assay) .

- Steric effects : Hinders rotation around the C3-C4 bond, stabilizing specific conformers critical for enzyme binding .

Advanced Research Questions

Q. How can enantiomeric excess (ee) of the 4S isomer be quantified?

Q. What are the degradation pathways under acidic/basic conditions?

Q. Can computational modeling predict its binding mode to DPP-IV?

Q. How does the compound interact with serum albumin in pharmacokinetic studies?

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS)?

- Low-temperature coupling : Use DIC/HOBt at 4°C to minimize epimerization at C2 .

- Pseudoproline dipeptides : Incorporate (2RS,4S)-residue with oxazolidine auxiliaries to stabilize the backbone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.